NH2-PEG1-CH2CH2-Boc NH2-PEG1-CH2CH2-Boc
Brand Name: Vulcanchem
CAS No.: 1260092-46-3; 1374006-96-8
VCID: VC4182933
InChI: InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCN
Molecular Formula: C9H19NO3
Molecular Weight: 189.255

NH2-PEG1-CH2CH2-Boc

CAS No.: 1260092-46-3; 1374006-96-8

Cat. No.: VC4182933

Molecular Formula: C9H19NO3

Molecular Weight: 189.255

* For research use only. Not for human or veterinary use.

NH2-PEG1-CH2CH2-Boc - 1260092-46-3; 1374006-96-8

Specification

CAS No. 1260092-46-3; 1374006-96-8
Molecular Formula C9H19NO3
Molecular Weight 189.255
IUPAC Name tert-butyl 3-(2-aminoethoxy)propanoate
Standard InChI InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3
Standard InChI Key NSCCYXHEZRMPPH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate features a tert-butyl-protected carboxylate group linked to a propanoate backbone, which is further connected to a diethylene glycol spacer terminating in a primary amine. The IUPAC name, tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate, reflects this arrangement . The canonical SMILES representation, CC(C)(C)OC(=O)CCOCCOCCN\text{CC(C)(C)OC(=O)CCOCCOCCN}, underscores the connectivity of its functional groups.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC11H23NO4\text{C}_{11}\text{H}_{23}\text{NO}_4
Molecular Weight233.30 g/mol
CAS Registry Number756525-95-8
IUPAC Nametert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
SolubilityHigh in polar solvents (e.g., DMF, DMSO) due to PEG spacer

The tert-butyl group confers steric protection to the ester moiety, enhancing stability under basic conditions, while the amino group enables nucleophilic reactivity for covalent bonding with electrophilic partners .

Spectroscopic Characterization

The compound’s structure is validated through analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals signals for the tert-butyl group (δ ~1.4 ppm), ethoxy protons (δ ~3.5–3.7 ppm), and the amino group (δ ~2.8 ppm).

  • Fourier-Transform Infrared (FT-IR): Peaks at ~1720 cm1^{-1} (ester carbonyl) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Esterification: Propanoic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions.

  • Alkylation: The hydroxyl group of 2-(2-aminoethoxy)ethanol is alkylated with a brominated propanoate derivative via nucleophilic substitution.

  • Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyl group, yielding the free carboxylic acid for further functionalization.

Table 2: Representative Reaction Conditions for Alkylation

ParameterCondition
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Yield~70–85%

Reactivity and Functionalization

The amino group undergoes reactions critical for bioconjugation:

  • Amide Bond Formation: Reacts with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC/HOBt.

  • Schiff Base Formation: Condenses with aldehydes or ketones under mild alkaline conditions (pH 7–9).

The tert-butyl ester acts as a protective group, removable via trifluoroacetic acid (TFA) to expose the carboxylic acid, enabling further derivatization .

Applications in Pharmaceutical Research

Bioconjugation and Drug Delivery

The compound’s PEG-like spacer enhances hydrophilicity, making it ideal for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic agents to antibodies via the amino group, improving solubility and reducing immunogenicity.

  • Prodrug Design: Masking carboxylate drugs as tert-butyl esters for enhanced bioavailability, with subsequent enzymatic or acidic activation in vivo.

Role in PROTAC Synthesis

As a building block for proteolysis-targeting chimeras (PROTACs), it facilitates the assembly of heterobifunctional molecules that degrade disease-causing proteins. For example, its amino group conjugates with E3 ligase ligands, while the deprotected carboxylate links to target protein binders .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analytical and Computational Tools

Characterization Techniques

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+=234.1700[\text{M+H}]^+ = 234.1700).

  • High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% for pharmaceutical use).

Computational Modeling

  • Molecular Dynamics (MD): Simulates interaction with biological targets (e.g., proteins).

  • Density Functional Theory (DFT): Predicts reactivity and stability of intermediates.

Comparative Analysis with Analogues

Table 3: Comparison with Related Compounds

CompoundKey FeatureApplication
tert-Butyl 3-(2-cyanoethoxy)propanoateCyano group enhances electrophilicityClick chemistry
tert-Butyl 3-(2-thiolethoxy)propanoateThiol for disulfide bond formationProtein immobilization

Future Directions and Challenges

Targeted Drug Delivery

Exploration of tumor-specific ligands (e.g., folate) conjugated via the amino group could enhance selectivity.

Green Chemistry Approaches

Developing solvent-free or catalytic methods to improve synthesis sustainability.

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